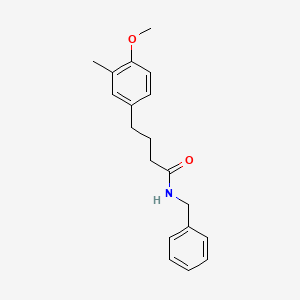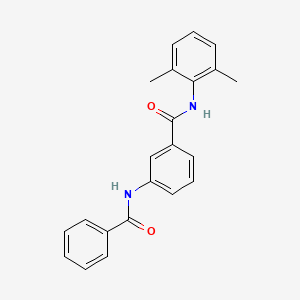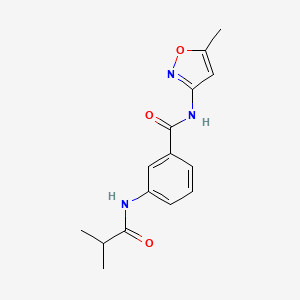![molecular formula C17H17NO2 B5765118 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as HAB, has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is not fully understood. However, it has been reported to exert its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been reported to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its inhibition of COX-2 and LOX enzymes. It has also been reported to possess anticancer properties, which may be attributed to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its high purity and stability. It can be easily synthesized in good yields and high purity, which makes it an ideal compound for various applications. However, one of the limitations of using 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its potential toxicity. It has been reported to possess cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One of the future directions is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another future direction is the development of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the synthesis of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one-based organic materials such as polymers and dendrimers may be investigated for various applications in material science.
合成法
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can be synthesized by several methods, including the reaction of 3-hydroxyacetophenone with 4-methylphenylhydrazine in the presence of acetic acid. Another method involves the reaction of 3-acetyl-4-methylphenylhydrazine with 3-hydroxybenzaldehyde in ethanol. These methods have been reported to yield 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in good yields and high purity.
科学的研究の応用
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
In biotechnology, 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been investigated as a potential photosensitizer for photodynamic therapy.
In material science, 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks.
特性
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-14(9-7-12)17(20)10-13(2)18-15-4-3-5-16(19)11-15/h3-11,18-19H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAXHCGCBMVNNM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)



![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)